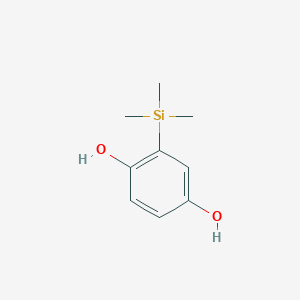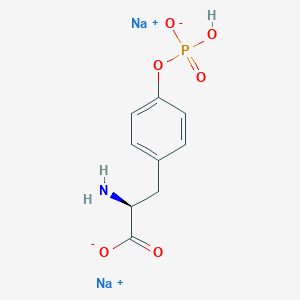![molecular formula C6N4O2S2 B8242314 [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)
[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione is a heterocyclic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its electron-deficient nature, making it a valuable building block for the synthesis of various functional materials, including organic semiconductors and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione typically involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions. One common method involves the use of bromine to introduce bromine atoms at specific positions on the thiadiazole ring, followed by nucleophilic substitution reactions to incorporate various functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and sulfides.
Substitution: Aromatic nucleophilic substitution reactions are common, where bromine atoms are replaced by oxygen, nitrogen, or sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide, ammonia, and thiols are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop drug candidates based on this compound for various therapeutic applications.
Industry: It is used in the production of organic semiconductors, photovoltaic devices, and other electronic materials
Mechanism of Action
The mechanism of action of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another electron-withdrawing building block used in organic electronics.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its applications in the design of liquid crystals and other functional materials.
Uniqueness
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione stands out due to its unique electronic properties, which make it highly suitable for use in organic semiconductors and photovoltaic devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4O2S2/c11-5-1-2(8-13-7-1)6(12)4-3(5)9-14-10-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYOYVKULKUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NSN=C1C(=O)C3=NSN=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine](/img/structure/B8242246.png)


![(4-Methoxyphenyl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B8242274.png)








